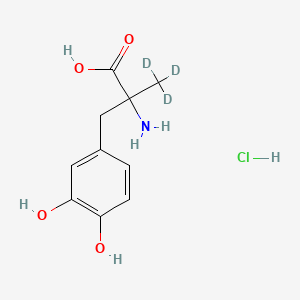
Methyldopa-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyldopa-d3 (hydrochloride) is a deuterated form of methyldopa, a centrally acting alpha-2 adrenergic agonist used primarily for the management of hypertension. The deuterium labeling in Methyldopa-d3 (hydrochloride) makes it particularly useful in pharmacokinetic studies as an internal standard .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyldopa-d3 (hydrochloride) typically involves the incorporation of deuterium into the methyldopa molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium .
Industrial Production Methods
Industrial production of Methyldopa-d3 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
Methyldopa-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Methyldopa can be oxidized to form methyldopamine.
Reduction: Reduction reactions can convert methyldopa to its corresponding amine.
Substitution: Methyldopa can undergo substitution reactions, particularly in the presence of halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include methyldopamine (from oxidation), methyldopa amine (from reduction), and various halogenated derivatives (from substitution) .
Wissenschaftliche Forschungsanwendungen
Methyldopa-d3 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of methyldopa and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of methyldopa.
Industry: Applied in the development and validation of analytical methods for drug testing and quality control.
Wirkmechanismus
Methyldopa-d3 (hydrochloride) exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits adrenergic neuronal outflow, leading to a reduction in vasoconstrictor adrenergic signals and, consequently, a decrease in blood pressure . The molecular targets involved include the alpha-2 adrenergic receptors, and the pathways affected are those related to sympathetic nervous system regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levodopa: Another compound used in the treatment of Parkinson’s disease.
Carbidopa: Often used in combination with levodopa to enhance its efficacy.
3-O-Methyldopa: A metabolite of levodopa with similar pharmacological properties.
Uniqueness
Methyldopa-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and quantification of the compound in biological systems, making it a valuable tool in both research and clinical settings .
Eigenschaften
Molekularformel |
C10H14ClNO4 |
|---|---|
Molekulargewicht |
250.69 g/mol |
IUPAC-Name |
2-amino-3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/i1D3; |
InChI-Schlüssel |
NLRUDGHSXOEXCE-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















